REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:22])=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[O:8][CH:7]([C:13]([F:16])([F:15])[F:14])[C:6]([C:17]([O:19]CC)=[O:18])=[CH:5]2.[OH-].[Na+].Cl>CCO.O>[Cl:1][C:2]1[C:3]([CH3:22])=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[O:8][CH:7]([C:13]([F:16])([F:14])[F:15])[C:6]([C:17]([OH:19])=[O:18])=[CH:5]2 |f:1.2|
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Name
|
ethyl 6-chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2C=C(C(OC2=CC1C)C(F)(F)F)C(=O)OCC)C
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
|
CCO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The reaction was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
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Duration
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1.5 h
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Type
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TEMPERATURE
|
Details
|
Once cooled
|
Type
|
CUSTOM
|
Details
|
The product that precipitated from solution
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
After drying in the vacuum oven at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C2C=C(C(OC2=CC1C)C(F)(F)F)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.46 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |